molecular formula C6H6BFO2 B116861 4-Fluorophenylboronic acid CAS No. 1765-93-1

4-Fluorophenylboronic acid

Cat. No. B116861
CAS RN: 1765-93-1
M. Wt: 139.92 g/mol
InChI Key: LBUNNMJLXWQQBY-UHFFFAOYSA-N
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Description

4-Fluorophenylboronic acid is a chemical compound with the molecular formula C6H6BFO2 . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 4-Fluorophenylboronic acid involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenylboronic acid consists of a fluorine atom (F) attached to a phenyl ring, which is further attached to a boronic acid group (B(OH)2) . The average molecular mass is 139.920 Da .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in various chemical reactions. These include Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, and more .


Physical And Chemical Properties Analysis

4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C (lit.) . It has a molecular weight of 139.92 .

Scientific Research Applications

Spectroscopic Studies and Adsorption Mechanism

4-Fluorophenylboronic acid has been studied for its adsorption mechanisms using various spectroscopic methods. The research indicates that the type of substituent and its position in the phenyl ring significantly influences the geometry of isomers on nanoparticle surfaces, especially evident in cases like 4-CH-PhB(OH)2 where dearomatization of the phenyl ring occurs upon adsorption (Piergies et al., 2013).

Surface Chemistry and Material Science

Studies show that 4-fluorophenylboronic acid reacts with Cl-terminated Si(100) surfaces, forming a Si-O-B structure and demonstrating significant boron surface coverage. This suggests applications in surface chemistry and material science, particularly in the formation of high-coverage monolayers with implications for selective-area boron-based doping (Silva-Quiñones et al., 2021).

Educational Applications in Chemistry

4-Fluorophenylboronic acid is used in undergraduate laboratory experiments to introduce students to low-barrier high-throughput experimentation techniques. It's utilized in the well-defined palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, reinforcing students' understanding of transition metal-mediated cross-coupling reactions (Lee et al., 2020).

Photonic Crystal Glucose-Sensing

Research indicates the potential use of 4-fluorophenylboronic acid derivatives in photonic crystal glucose-sensing materials. These materials are aimed at noninvasive or minimally invasive monitoring of glucose, with applications in diabetes management (Alexeev et al., 2004).

Antifungal Activity

4-Fluorophenylboronic acid and its derivatives have shown antifungal activity against strains like Aspergillus and Candida. This suggests its potential use in developing new antifungal agents, particularly considering the role of tautomeric equilibrium and fluorine substituent position in observed activity (Borys et al., 2019).

Glucose Sensing and Photodynamic Therapy

4-Fluorophenylboronic acid derivatives have been used in the development of glucose sensors with improved selectivity and potential applications in photodynamic therapy. This illustrates its utility in biomedical research and diagnostics (Huang et al., 2013).

Controlled Insulin Release

Research on 4-fluorophenylboronic acid-substituted chitosan shows its potential in controlling insulin release, making it relevant in diabetes management. The study highlights the possibility of regulating release rates by controlling the molecular weight of chitosan (Luo et al., 2020).

Fluorescence Quenching in Biological Studies

Studies on 4-fluorophenylboronic acid derivatives have explored their role in fluorescence quenching mechanisms, highlighting their application in biological and chemical studies (Geethanjali et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

(4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNNMJLXWQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Record name 4-fluorophenylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301378
Record name 4-Fluorophenylboronic acid
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Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylboronic acid

CAS RN

1765-93-1
Record name (4-Fluorophenyl)boronic acid
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Record name (4-Fluorophenyl)boronic acid
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Record name 1765-93-1
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Record name 4-Fluorophenylboronic acid
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Record name (4-FLUOROPHENYL)BORONIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of triisopropyl borate (4.6 mL, 20 mmol) in THF (1 mL) at -78° C. under nitrogen was added 4-fluorophenylmagnesium bromide (2M solution in diethylether, 10 mL) dropwise. The mixture was allowed to warm to room temperature. Ether (50 mL) was added, followed by 10% HCl (50 mL). The ether layer was then washed with H2O (25 mL) and brine (25 mL). The dried (MgSO4) ether layer was concentrated to dryness. The residue was triturated with hexanes to provide an off-white solid which was filtered and dried under vacuum to afford 1.38 g of 4-fluorophenyl boronic acid.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
C Byron, D Silva-Quinones, S Sarkar… - Chemistry of …, 2022 - ACS Publications
… In conclusion, 4-fluorophenylboronic acid was attached to rutile TiO 2 , anatase TiO 2 , and γ-Al 2 O 3 nanoparticles with a simple low-temperature one-pot chemistry method, resulting …
Number of citations: 1 pubs.acs.org
D Silva-Quinones, RE Butera, GT Wang… - Langmuir, 2021 - ACS Publications
… 4-fluorophenylboronic acid … 4-fluorophenylboronic acid is more favorable with the Cl- versus H-terminated surface and that on Cl–Si(100) the reaction with 4-fluorophenylboronic acid is …
Number of citations: 5 pubs.acs.org
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
… For instance, the differences in chemical shifts between 4-fluorophenylboronic acid, corresponding boroxine and pinacol ester are in order of 5 ppm. It is worth noting, that, in addition to …
Number of citations: 15 www.degruyter.com
L Luo, R Song, J Chen, B Zhou, X Mao… - Reactive and Functional …, 2020 - Elsevier
… In this paper, 4-fluorophenylboronic acid (FPBA) was employed which could work better than normal PBA in physiological environment. Herein, FPBA-substituted chitosans (CS-FPBA) …
Number of citations: 10 www.sciencedirect.com
B Li, Z Zhang - Journal of the Iranian Chemical Society, 2016 - Springer
… An organic solvent free and efficient heterogeneous synthesis for bridging heteroaryl halides and 4-fluorophenylboronic acid was studied in aqueous media according to the Suzuki …
Number of citations: 4 link.springer.com
P Marková, M Uchman - European Polymer Journal, 2021 - Elsevier
… of a pH-responsive double hydrophilic diblock copolymer (poly(ethylene oxide)-b-poly(4-vinyl pyridine)) by stimuli-responsive, diol-binding 2-bromomethyl-4-fluorophenylboronic acid …
Number of citations: 4 www.sciencedirect.com
A Adamczyk-Woźniak, A Sporzyński - Molecules, 2022 - mdpi.com
… range of pK a values for fluorinated phenylboronic acids is 6.17–8.77, with the lowest value for 2,3,4,6-tetrafluorophenylboronic acid and the highest one for 4-fluorophenylboronic acid […
Number of citations: 1 www.mdpi.com
RS Erami, D Díaz-García, S Prashar… - Catalysts, 2017 - mdpi.com
… In addition, the influence of the arylbromide has been studied by carrying out reactions of 4-fluorophenylboronic acid with 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, 1-bromo-…
Number of citations: 22 www.mdpi.com
Z Gao, V Gouverneur, BG Davis - Journal of the American …, 2013 - ACS Publications
… Due to the metabolic stability (32) of aryl fluorides as well as the structural simplicity, we designed 4-fluorophenylboronic acid (1) as a relevant “minimal” boronic acid prosthetic for such …
Number of citations: 128 pubs.acs.org
N Piergies, E Proniewicz, Y Ozaki, Y Kim… - The Journal of …, 2013 - ACS Publications
This paper shows systematic spectroscopic studies using Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) in …
Number of citations: 35 pubs.acs.org

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